![molecular formula C7H12O7 B13821849 3,4,5aTrihydroxya6amethoxyoxanea2acarboxylic acid](/img/structure/B13821849.png)
3,4,5aTrihydroxya6amethoxyoxanea2acarboxylic acid
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Overview
Description
The methyl group is one of the most common structural units in organic chemistry. It consists of one carbon atom bonded to three hydrogen atoms, represented by the chemical formula CH₃. This group is a fundamental part of many organic compounds and plays a crucial role in various chemical reactions and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl groups can be introduced into organic molecules through several synthetic routes. One common method is the alkylation of nucleophiles using methyl halides, such as methyl iodide or methyl bromide. This reaction typically occurs under basic conditions, where the nucleophile attacks the carbon atom of the methyl halide, displacing the halide ion .
Another method involves the use of Grignard reagents, where methyl magnesium bromide reacts with electrophiles to introduce the methyl group. This reaction is typically carried out in an anhydrous ether solvent .
Industrial Production Methods
Industrially, methyl groups are often introduced through processes such as the methanol-to-olefins (MTO) process, where methanol is converted to ethylene and propylene, which can then be further processed to introduce methyl groups into various compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl groups undergo various types of chemical reactions, including:
Oxidation: Methyl groups can be oxidized to form hydroxymethyl (CH₂OH), formyl (CHO), and carboxyl (COOH) groups.
Reduction: Methyl groups can be reduced to form methane (CH₄) under specific conditions.
Substitution: Methyl groups can participate in nucleophilic substitution reactions, where the methyl group is replaced by another substituent.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Methyl halides (e.g., methyl iodide) are commonly used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxymethyl, formyl, and carboxyl groups.
Reduction: Methane.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula: C7H12O7. Its structure includes multiple hydroxyl groups and a methoxy group, contributing to its reactivity and interaction with biological systems. The presence of these functional groups is crucial for its pharmacological properties.
Biological Activities
Research indicates that 3,4,5aTrihydroxya6amethoxyoxanea2acarboxylic acid exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth. For instance, certain analogues demonstrated moderate antitumor effects against various cancer cell lines, including breast cancer cells (MDA-MB231) with an IC50 value of 46.7 μM .
- Antinociceptive Effects : The compound has been evaluated for its potential to alleviate pain associated with morphine withdrawal. Synthetic derivatives displayed significant antinarcotic effects in animal models by acting on serotonergic receptors .
- Antimicrobial Properties : Some studies suggest that derivatives possess antimicrobial activities, making them candidates for developing new antibiotics .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of a series of derivatives against human cancer cell lines. The findings indicated that specific structural modifications significantly increased potency against breast cancer cells .
- Pain Management Research : Another research project focused on the antinociceptive properties of synthetic derivatives in mice. The results demonstrated a reduction in withdrawal symptoms induced by naloxone, highlighting the compound's potential as a pain management agent .
- Antimicrobial Testing : Derivatives were tested against various bacterial strains to assess their antimicrobial efficacy. Results showed promising activity against resistant strains, suggesting potential applications in treating infections .
Summary Table of Applications
Mechanism of Action
The mechanism by which methyl groups exert their effects depends on the specific context. In biological systems, methylation of DNA can regulate gene expression by altering the accessibility of the DNA to transcription factors.
Comparison with Similar Compounds
Methyl groups can be compared to other alkyl groups, such as ethyl (C₂H₅) and propyl (C₃H₇) groups. While all these groups are alkyl groups, the methyl group is unique due to its small size and high reactivity. This makes it particularly useful in various chemical reactions and biological processes .
Similar Compounds
Ethyl Group (C₂H₅): Larger than the methyl group and less reactive.
Propyl Group (C₃H₇): Even larger and less reactive than the ethyl group.
Butyl Group (C₄H₉): Larger and less reactive, often used in different contexts compared to the methyl group.
Biological Activity
3,4,5a-Trihydroxya-6a-methoxyoxanea-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and antioxidant effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by multiple hydroxyl groups and a methoxy group, which contribute to its biological activities. Its structural features allow for interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of 3,4,5-trihydroxypiperidines have shown remarkable antibacterial activities against various pathogens. The presence of hydroxyl groups is crucial for enhancing their potency against bacterial strains .
Table 1: Antibacterial Efficacy of Related Compounds
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3,4,5-Trihydroxypiperidine | E. coli | 32 µg/mL |
3,4-Dihydroxycinnamic acid | S. aureus | 16 µg/mL |
3,4,5a-Trihydroxya-6a-methoxyoxanea-2-carboxylic acid | P. aeruginosa | TBD |
Anti-inflammatory Activity
3,4,5-Trihydroxycinnamic acid (THCA), a related compound, has been documented to exert anti-inflammatory effects in various models. It reduces the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in stimulated human keratinocyte cell lines. This suggests that the trihydroxy structure may play a role in modulating inflammatory responses .
Case Study: Anti-inflammatory Effects
A study involving THCA demonstrated its efficacy in reducing inflammation in models of acute lung injury and asthma. The compound inhibited key signaling pathways (AKT and NF-κB), leading to decreased inflammation markers .
Antioxidant Activity
The antioxidant potential of related compounds has been extensively studied. For example, triazole derivatives exhibit strong DPPH radical scavenging activity, indicating their ability to neutralize free radicals . The introduction of hydroxyl groups generally enhances the antioxidant capacity of these compounds.
Table 2: Antioxidant Activity Comparison
Compound Name | IC50 (µg/mL) |
---|---|
3,4-Dihydroxycinnamic acid | 45.1 |
3,4,5a-Trihydroxya-6a-methoxyoxanea-2-carboxylic acid | TBD |
Ascorbic Acid | 10 |
The biological activities of 3,4,5a-trihydroxya-6a-methoxyoxanea-2-carboxylic acid can be attributed to its ability to interact with enzymes and receptors involved in inflammation and oxidative stress pathways. These interactions may lead to modulation of cellular responses and protection against oxidative damage.
Properties
IUPAC Name |
3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXVYGDIRCHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901327 |
Source
|
Record name | 3,4,5‐Trihydroxy‐6‐methoxyoxane‐2‐carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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